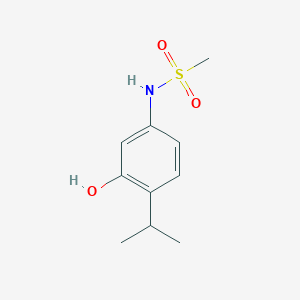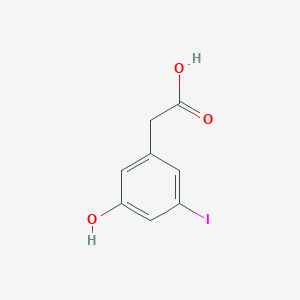
(3-Hydroxy-5-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-5-iodophenyl)acetic acid is an organic compound with the molecular formula C8H7IO3 It is characterized by the presence of a hydroxyl group (-OH) and an iodine atom attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the hydrolysis of (3-iodophenyl)acetonitrile. In this method, (3-iodophenyl)acetonitrile is refluxed with a 1.0M aqueous sodium hydroxide solution for 4 hours. The resulting solution is then extracted with diethyl ether, and the aqueous phase is acidified with a 1.0M hydrochloric acid solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-5-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (3-iodophenyl)glyoxylic acid.
Reduction: Formation of (3-hydroxyphenyl)acetic acid.
Substitution: Formation of (3-azidophenyl)acetic acid or (3-cyanophenyl)acetic acid.
Aplicaciones Científicas De Investigación
(3-Hydroxy-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-5-iodophenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodophenyl)acetic acid: Similar structure but with the iodine atom at the para position.
(3-Hydroxyphenyl)acetic acid: Lacks the iodine atom.
(3-Iodophenyl)acetic acid: Lacks the hydroxyl group.
Uniqueness
(3-Hydroxy-5-iodophenyl)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1393540-48-1 |
|---|---|
Fórmula molecular |
C8H7IO3 |
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
2-(3-hydroxy-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
Clave InChI |
IKUBIIBWVBODFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)I)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


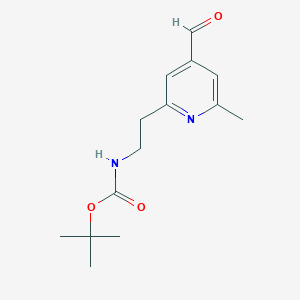
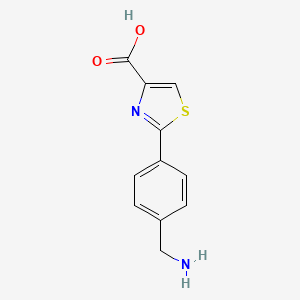
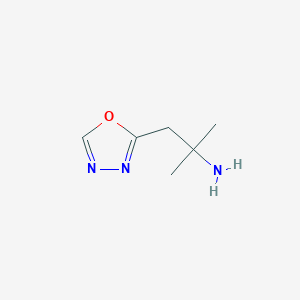
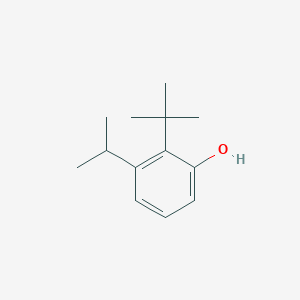

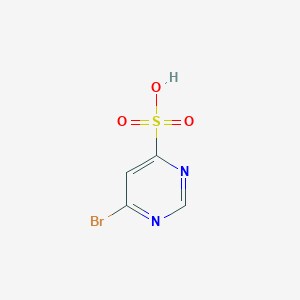
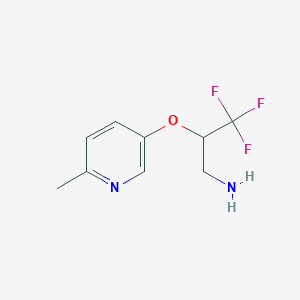

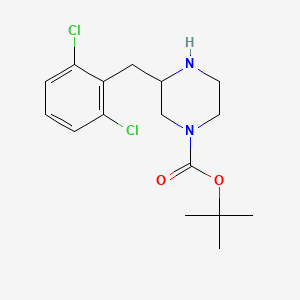
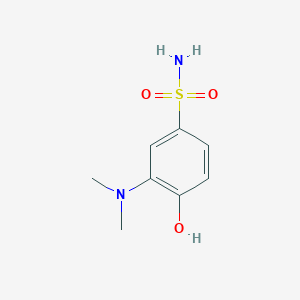
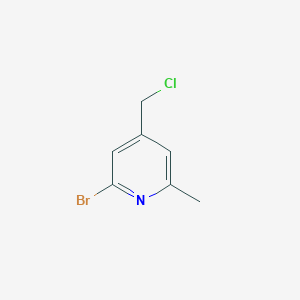

![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
